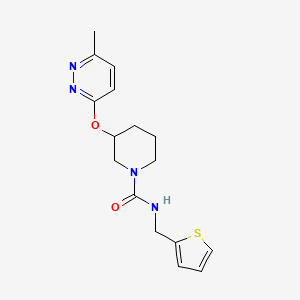
3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((6-Methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS Number: 2035001-56-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and relevant studies that elucidate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2S with a molecular weight of 332.42 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a thiophene group, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 332.42 g/mol |
| CAS Number | 2035001-56-8 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against cancer cell lines, particularly in breast cancer models. For instance, studies have demonstrated that certain pyrazole derivatives can synergistically enhance the efficacy of chemotherapeutic agents like doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The presence of thiophene and pyridazine groups has been associated with antimicrobial activity, making these compounds candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activities of compounds similar to this compound can often be correlated with specific structural features:
- Pyridazine Moiety : Known for enhancing antitumor activity through interactions with specific molecular targets.
- Thiophene Group : Contributes to the compound's ability to penetrate biological membranes and interact with cellular targets.
The combination of these features may enhance binding affinity to target proteins, thereby influencing overall biological efficacy.
Case Study 1: Antitumor Efficacy
A study investigated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments when combined with doxorubicin. The mechanism was linked to apoptosis induction, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Anti-inflammatory Activity
In another study, derivatives similar to the compound were evaluated for their ability to inhibit LPS-induced inflammation in vitro. The results showed a marked decrease in NO production, suggesting a role in modulating inflammatory responses .
Propiedades
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-6-7-15(19-18-12)22-13-4-2-8-20(11-13)16(21)17-10-14-5-3-9-23-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHLJKYDDZFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













